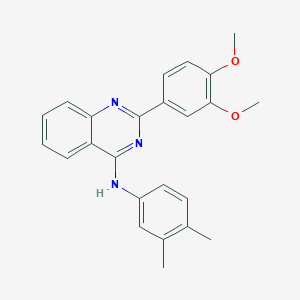

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

Description

2-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a quinazoline core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 4-position with a 3,4-dimethylphenylamine moiety. Quinazoline derivatives are widely studied for their pharmacological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-15-9-11-18(13-16(15)2)25-24-19-7-5-6-8-20(19)26-23(27-24)17-10-12-21(28-3)22(14-17)29-4/h5-14H,1-4H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZOLSITPAQWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 364.44 g/mol. The compound features a quinazoline core substituted with dimethoxy and dimethyl phenyl groups, which may influence its biological activity.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties due to their ability to inhibit various signaling pathways involved in tumor growth. Research indicates that compounds within this class can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) , which is critical in many cancers.

- Case Study : A study demonstrated that quinazoline derivatives exhibited cytotoxic effects on different cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cells. The IC50 values for some derivatives were reported as low as 10 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The antimicrobial effectiveness of quinazoline compounds has also been explored. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

- Findings : In a comparative study, certain quinazoline derivatives were tested against common bacterial strains. The results showed inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli , highlighting their potential as antibacterial agents .

Anti-inflammatory Effects

Quinazolines are also recognized for their anti-inflammatory properties. They can inhibit enzymes such as phospholipase A2 and cyclooxygenase (COX), which are involved in inflammatory processes.

- Research Insight : A recent study evaluated the anti-inflammatory effects of various quinazoline derivatives and found that they significantly reduced inflammation markers in vitro .

The biological activities of This compound can be attributed to several mechanisms:

- EGFR Inhibition : Compounds targeting EGFR can disrupt downstream signaling pathways that promote cell proliferation and survival.

- Enzyme Inhibition : By inhibiting key enzymes involved in inflammation and cancer progression, these compounds can reduce disease severity.

- Induction of Apoptosis : Many quinazoline derivatives induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine have shown efficacy against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases involved in cancer progression.

Antimicrobial Properties

Quinazoline derivatives are also explored for their antimicrobial activities. Research has demonstrated that certain structural modifications can enhance the antibacterial and antifungal effects of these compounds. In vitro studies have reported promising results against a range of pathogens.

Enzyme Inhibition

A notable application of this compound is its potential as an enzyme inhibitor. For example, studies on related quinazoline derivatives have shown strong inhibitory effects on urease enzymes, which are crucial in various biochemical processes. The inhibition potency can vary significantly depending on the specific substituents on the quinazoline ring.

Case Studies

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a series of quinazoline derivatives, including those with similar structures to This compound , exhibited IC50 values in the low micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Activity : Another research effort evaluated the antimicrobial efficacy of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl rings significantly influenced antimicrobial potency .

- Urease Inhibition : A molecular docking study assessed the binding affinity of quinazoline derivatives to urease enzymes. The results suggested that compounds with specific functional groups displayed enhanced inhibitory activity compared to standard urease inhibitors .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions , including cyclization and nucleophilic substitution. Key steps observed in analogous systems include:

Core Quinazoline Formation

-

Cyclization : Anthranilic acid derivatives react with carboxamides under acidic conditions to form quinazolin-4-amine scaffolds. For example:

Substitution Reactions

-

Nucleophilic Aromatic Substitution (NAS) : The 4-chloro group in 4-chloroquinazolines reacts with aryl amines (e.g., 3,4-dimethylaniline) under reflux conditions in polar aprotic solvents (DMF, DMSO) to form the target compound .

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | HCl, POCl₃, 80–110°C | 60–85% | |

| Chlorination | POCl₃, N,N-dimethylaniline, reflux | 70–90% | |

| NAS with aryl amine | DMF, K₂CO₃, 100–120°C | 50–75% |

Methoxy Groups

-

Demethylation : Under strong acidic or oxidative conditions (e.g., HBr/AcOH, BBr₃), methoxy groups may convert to hydroxyl groups .

-

Electrophilic Substitution : The 3,4-dimethoxyphenyl moiety directs electrophilic attack (e.g., nitration, sulfonation) to the para position relative to methoxy groups.

Quinazoline Amine

-

Alkylation/Acylation : The exocyclic amine can react with alkyl halides or acyl chlorides to form secondary amines or amides .

-

Protonation : The amine group is basic (pKa ~8–10), enabling salt formation with strong acids .

Aromatic Methyl Groups

-

Oxidation : Methyl groups on the 3,4-dimethylphenyl ring may oxidize to carboxylic acids under harsh conditions (e.g., KMnO₄, HNO₃) .

Thermal Stability

Hydrolytic Stability

-

Acidic Conditions : The quinazoline core remains intact, but methoxy groups may hydrolyze to hydroxyl groups at pH < 2 .

-

Basic Conditions : Amine groups may deprotonate, but no backbone degradation observed at pH 8–12 .

Photostability

-

Susceptible to UV-induced degradation in non-aromatic solvents (e.g., MeOH, EtOAc) due to the conjugated quinazoline system .

Key Reaction Comparisons

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Analysis and Structural Analogues

Key Trends and Structure-Activity Relationships (SAR)

- Electron-Donating vs. Nitro and halogen substituents (e.g., in 3d and 18A) introduce electron-withdrawing effects, which may increase reactivity or stabilize charge-transfer interactions .

- Lipophilicity and Solubility :

- Biological Implications: Halogenated derivatives (e.g., 3d, 12) often exhibit enhanced metabolic stability and target affinity due to halogen-bonding interactions . Ethyl-linked dimethoxy derivatives (e.g., compound in ) may interact with proteins like STAT1/3, as suggested by annotation data .

Q & A

Basic: What are the recommended synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine?

The synthesis typically involves multi-step protocols starting with the formation of the quinazoline core. A common approach includes:

- Step 1 : Cyclization of anthranilic acid derivatives or condensation of benzoxazinones with amines to form the quinazoline scaffold.

- Step 2 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups. Key reagents include oxidizing agents (e.g., KMnO₄) and catalysts like Pd for cross-coupling reactions. Reaction conditions (temperature, inert atmosphere) must be tightly controlled to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- HPLC : To assess purity (>95% is standard for pharmacological studies).

- NMR (¹H/¹³C) : Confirms substituent positions and molecular structure.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Basic: What structural features influence its biological activity?

The 3,4-dimethoxyphenyl group enhances electron-donating capacity, improving binding to hydrophobic enzyme pockets. The 3,4-dimethylphenyl moiety increases lipophilicity, aiding membrane permeability. The quinazoline core enables π-π stacking with biological targets like kinases or DNA topoisomerases .

Advanced: How can computational methods like 3D-QSAR optimize its bioactivity?

- 3D-QSAR : Uses molecular alignment and steric/electrostatic field analysis to correlate substituent spatial arrangements with activity. For example, morpholinyl derivatives showed enhanced kinase inhibition in similar quinazoline frameworks .

- Molecular Docking : Predicts binding modes to targets (e.g., EGFR or PARP) by evaluating hydrogen bonds, hydrophobic interactions, and steric fit. Adjustments to methoxy group positioning can optimize affinity .

Advanced: How can researchers resolve contradictions in biological data across studies?

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

- Purity Verification : Impurities from incomplete synthesis (e.g., unreacted intermediates) may skew results; rigorous HPLC and NMR validation is essential .

- Dose-Response Curves : Ensure linearity across concentrations to confirm target-specific effects .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

- Prodrug Design : Introduce phosphate or glycoside groups for hydrolytic activation in physiological conditions.

- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.

- Structural Modifications : Replace methoxy groups with polar substituents (e.g., hydroxyl or amine) while maintaining activity .

Basic: What in vitro models are suitable for evaluating its anticancer potential?

- Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, A549).

- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining.

- Migration Inhibition : Scratch assays to assess anti-metastatic effects. Comparable quinazoline derivatives showed IC₅₀ values in the low micromolar range .

Advanced: How to conduct mechanistic studies on enzyme inhibition?

- Enzyme Kinetics : Measure and shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Western Blotting : Validates downstream signaling modulation (e.g., phosphorylated ERK or AKT) .

Basic: What are the best practices for handling and storage?

- Storage : Under inert atmosphere (N₂ or Ar) at -20°C to prevent oxidation.

- Handling : Use glove boxes for air-sensitive reactions. Avoid prolonged light exposure due to photodegradation risks .

Advanced: How to ensure reproducibility in SAR studies?

- Batch Consistency : Document synthetic protocols (e.g., reaction time, solvent ratios) meticulously.

- Control Experiments : Include reference inhibitors (e.g., gefitinib for kinase assays) to benchmark activity.

- Data Normalization : Use Z-factor analysis to validate high-throughput screening results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.